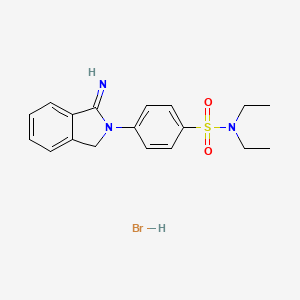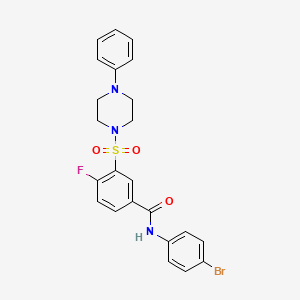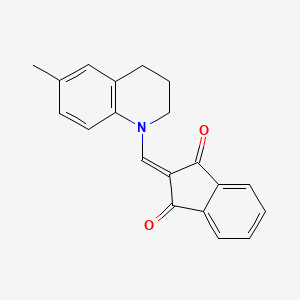
2-((6-メチル-1,2,3,4-テトラヒドロキノリル)メチレン)インダン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione is a complex organic compound with the molecular formula C20H17NO2. It is known for its unique structure, which combines a tetrahydroquinoline moiety with an indane-1,3-dione group.
科学的研究の応用
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-HIV agent due to its ability to inhibit viral replication . In medicine, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders .
In the industrial sector, 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other specialty chemicals .
準備方法
The synthesis of 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione typically involves the condensation of 6-methyl-1,2,3,4-tetrahydroquinoline with indane-1,3-dione under specific reaction conditions. One common method involves the use of a strong acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反応の分析
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the molecule .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can lead to the formation of tetrahydroquinoline derivatives .
作用機序
The mechanism of action of 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its anti-HIV activity is attributed to its ability to inhibit the reverse transcriptase enzyme, preventing the replication of the virus .
The compound’s effects on cancer cells are believed to involve the induction of apoptosis, or programmed cell death, through the activation of specific signaling pathways. Additionally, its potential neuroprotective effects are thought to be mediated by its interaction with neurotransmitter receptors and ion channels .
類似化合物との比較
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione can be compared to other similar compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline and indane-1,3-dione. While these compounds share some structural similarities, 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione is unique in its combination of both moieties, which imparts distinct chemical and biological properties .
Other similar compounds include various quinoline and indane derivatives, which may exhibit similar reactivity but differ in their specific applications and effects. The unique structure of 2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione makes it a valuable compound for research and development in multiple fields .
特性
IUPAC Name |
2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-13-8-9-18-14(11-13)5-4-10-21(18)12-17-19(22)15-6-2-3-7-16(15)20(17)23/h2-3,6-9,11-12H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUSRHNQAPKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
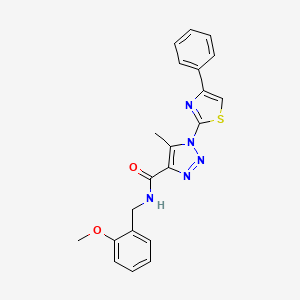
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)
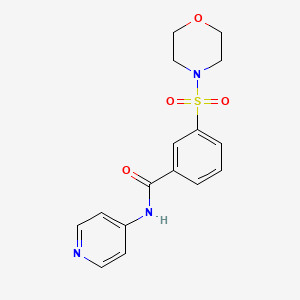

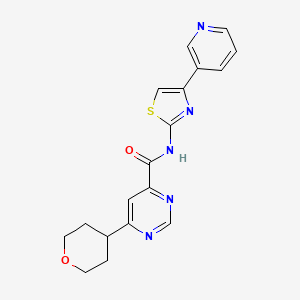
![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)
